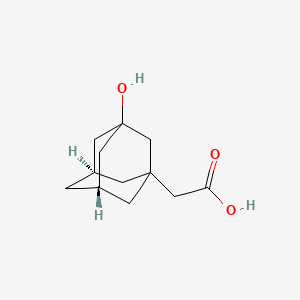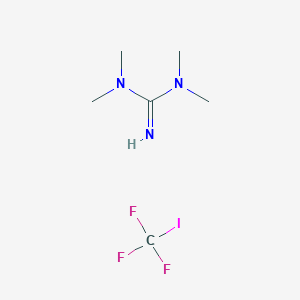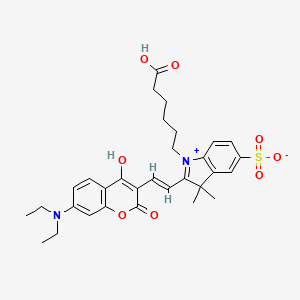
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid is a chiral amino acid derivative that has been labeled with carbon-13 isotopes at the 1 and 2 positions. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled starting materials such as [13C]-labeled glycine or [13C]-labeled formaldehyde in a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions often involve the use of protecting groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of (2S,3R)-2-amino-3-oxo(1,2-13C2)butanoic acid, while reduction of the amino group can produce (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butane.
Applications De Recherche Scientifique
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of protein synthesis and enzyme activity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for use in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid exerts its effects depends on its specific application. In metabolic studies, the labeled carbon atoms allow for the tracking of the compound through various biochemical pathways, providing insights into the molecular targets and pathways involved. This can include interactions with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid include other isotopically labeled amino acids such as:
- (2S,3R)-2-amino-3-hydroxy(1,2-13C2)propanoic acid
- (2S,3R)-2-amino-3-hydroxy(1,2-13C2)pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This makes it a valuable tool in research areas where precise tracking of molecular interactions is required.
Propriétés
Numéro CAS |
1217476-30-6 |
|---|---|
Formule moléculaire |
C4H9NO3 |
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i3+1,4+1 |
Clé InChI |
AYFVYJQAPQTCCC-KCVAWDAUSA-N |
SMILES isomérique |
C[C@H]([13C@@H]([13C](=O)O)N)O |
SMILES canonique |
CC(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


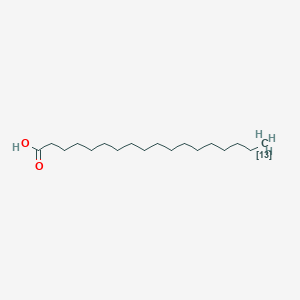
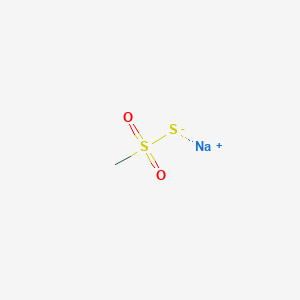
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)

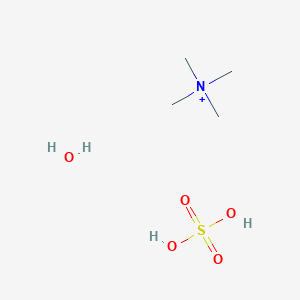


![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
